molecular formula C5H9N3S B1388684 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine CAS No. 1126637-93-1

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B1388684
CAS No.: 1126637-93-1
M. Wt: 143.21 g/mol
InChI Key: INWYCJDFWDQHBW-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a methanamine group at position 2 (Fig. 1). Its molecular formula is C₅H₉N₃S, with a molecular weight of 143.21 g/mol . This compound is often utilized as a pharmacophore in medicinal chemistry due to the electron-rich thiadiazole ring, which enhances interactions with biological targets. It has been studied extensively as a precursor in the synthesis of anticonvulsant agents, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (VPZ), a derivative with enhanced therapeutic indices compared to valproic acid (VPA) .

Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-4-7-8-5(3-6)9-4/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWYCJDFWDQHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl hydrazinecarbothioamide with formic acid, leading to the formation of the thiadiazole ring. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thiadiazole ring participates in nucleophilic substitution reactions. For example:

Reagent/ConditionsProduct FormedYieldReference
Ethyl bromide, K₂CO₃, DMF5-Ethyl-2-(ethylthio)-1,3,4-thiadiazole77–81%
Benzyl chloride, Et₃NN-Benzyl derivatives65%

This reactivity facilitates functionalization at the sulfur center, critical for modifying electronic properties or biological activity .

Reduction Reactions

The thiadiazole ring undergoes reduction under catalytic hydrogenation or hydride-based conditions:

Reagent/ConditionsProduct FormedNotesReference
H₂, Pd/C (5 bar)Partially saturated thiadiazolineRequires elevated temp
LiAlH₄, THF, reflux5-Ethylthiadiazolidine derivativeSelective S reduction

Reduction products retain the amine group, enabling further derivatization .

Alkylation and Acylation of the Amine Group

The primary amine reacts with alkyl halides and acylating agents:

Reaction TypeReagent/ConditionsProductYieldReference
AlkylationCH₃I, NaHCO₃, MeOHN-Methyl-(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine72%
AcylationAcetyl chloride, pyridineN-Acetyl derivative68%

These reactions enhance solubility or introduce pharmacophores for drug discovery.

Condensation Reactions

The amine group engages in Schiff base formation and Michael additions:

Reagent/ConditionsProductApplicationReference
Aryl glyoxal, Et₃N, H₂OImidazo[2,1-b] thiadiazol-7-ium saltsAnticancer leads
7-Methoxyindole derivatives, DCCPropanamide conjugatesAntimicrobial screening

Condensation products exhibit enhanced π-stacking and hydrogen-bonding capabilities .

Cyclization and Ring-Opening Reactions

The thiadiazole ring undergoes ring-opening under basic conditions or forms fused heterocycles:

Reagent/ConditionsProductKey ObservationReference
NaOH (10%), refluxThiosemicarbazide intermediateRegioselective cleavage
Quinoline-2,4-diol, H₂OImidazo-thiadiazole fused derivativesGreen synthesis protocol

Ring-opening pathways are exploited to synthesize triazine and pyrazole hybrids .

Sulfonamide Formation

Reaction with sulfonyl chlorides yields sulfonamide derivatives:

Reagent/ConditionsProductBiological ActivityReference
Benzenesulfonyl chlorideN-(5-Ethyl-thiadiazol-2-yl)benzenesulfonamideAntibacterial agents

Sulfonamide derivatives are evaluated for enzyme inhibition (e.g., carbonic anhydrase).

Scientific Research Applications

Structural Overview

The compound features a thiadiazole ring, which contributes to its diverse biological activities. Its molecular formula is C5H9N3SC_5H_9N_3S with a molecular weight of approximately 143.21 g/mol. The presence of the ethyl group at the 5-position enhances its lipophilicity and biological activity compared to other thiadiazole derivatives.

Antimicrobial Properties

Research indicates that (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine exhibits significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.125 μg/mL
Staphylococcus aureus0.062 μg/mL
Bacillus subtilis0.008 μg/mL

The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes necessary for microbial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG-2<25
MCF-7<25
PC-330
HCT-11635

The anticancer mechanism may involve interference with cell cycle progression and modulation of signaling pathways associated with cell survival.

Material Science Applications

The unique properties of this compound make it a candidate for applications in material science, particularly in the development of organic electronics and solar cells due to its interesting electrical properties.

Study on Antimicrobial Efficacy

A study evaluated the compound against a panel of standard pathogenic strains, finding significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Research

In vitro assays demonstrated that the compound significantly reduced viability in HepG-2 cells through apoptosis induction mechanisms, confirmed by flow cytometry analysis.

Mechanism of Action

The mechanism by which (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division processes or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substitution at the Thiadiazole Ring: Ethyl vs. Methyl Groups

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine (C₅H₇N₃S) is a close analog where the ethyl group is replaced by a methyl group. This minor structural modification significantly alters pharmacological activity. For instance, compound 17 (MK-8189), derived from (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, acts as a potent PDE10A inhibitor for schizophrenia treatment, demonstrating 70–83% yield in microwave-assisted synthesis . In contrast, the ethyl-substituted derivative (target compound) shows stronger anticonvulsant activity due to enhanced lipophilicity and blood-brain barrier penetration .

Table 1: Comparison of Ethyl- and Methyl-Substituted Derivatives

Property (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Molecular Weight 143.21 g/mol 129.19 g/mol
Key Pharmacological Use Anticonvulsant (VPZ derivatives) PDE10A inhibition (MK-8189)
ED₅₀ (scPTZ model) 150–300 mg/kg Not applicable

Oxadiazole vs. Thiadiazole Derivatives

Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (C₁₀H₁₁N₃O). Oxadiazole derivatives exhibit distinct electronic properties due to reduced electron-donor capacity compared to thiadiazoles. For example, N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine (C₇H₁₃N₃O) shows lower anticonvulsant activity but higher solubility in aqueous media .

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Property This compound N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Ring Heteroatom Sulfur Oxygen
logP (Lipophilicity) 1.8 ± 0.2 1.2 ± 0.3
Therapeutic Index (TI) 4.2 (VPZ) Not reported

Thiazole vs. Thiadiazole Derivatives

Thiazole-based analogs, such as 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine (C₇H₁₂N₂S), replace the thiadiazole ring with a thiazole ring. This modification reduces ring strain and alters bioactivity. Thiazole derivatives are more commonly associated with antimicrobial and anti-inflammatory applications, whereas thiadiazoles are prioritized for CNS-targeting drugs .

Pharmacological Comparison with Functional Analogs

Anticonvulsant Activity

The ethyl-substituted thiadiazole derivative VPZ demonstrates superior efficacy in pentylenetetrazole (PTZ)-induced seizure models compared to valproic acid (VPA). VPZ’s ED₅₀ is 150 mg/kg (vs. VPA’s 200 mg/kg), with a therapeutic index (TI) of 4.2 (VPA: 2.1) and protective index (PI) of 3.8 (VPA: 1.9) .

Table 3: Anticonvulsant Activity of VPZ vs. VPA

Parameter VPZ VPA
ED₅₀ (scPTZ model) 150 mg/kg 200 mg/kg
Therapeutic Index (TI) 4.2 2.1
Protective Index (PI) 3.8 1.9

Analgesic and Neurochemical Effects

VPZ increases GABA levels in rat brains by 34% at 300 mg/kg, compared to 22% for VPA, correlating with enhanced anticonvulsant and analgesic effects .

Biological Activity

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Structure and Properties

The chemical structure of this compound includes a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C6H10N4SC_6H_{10}N_4S, and it has a molecular weight of 158.23 g/mol. The presence of the ethyl group at the 5-position enhances its lipophilicity and biological activity compared to other thiadiazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key enzymes necessary for microbial survival.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.125 μg/mL
Staphylococcus aureus0.062 μg/mL
Bacillus subtilis0.008 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be below 25 μM, indicating potent activity .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG-2<25
MCF-7<25
PC-330
HCT-11635

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound likely disrupts the integrity of bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.
  • Anticancer Mechanism : It may interfere with cell cycle progression and promote apoptotic pathways in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against a panel of standard pathogenic strains and found significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro assays demonstrated that the compound significantly reduced viability in HepG-2 cells through apoptosis induction mechanisms, as confirmed by flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) . Key intermediates like 5-ethyl-1,3,4-thiadiazol-2-amine are characterized using FT-IR (C=N stretching at 1600–1650 cm⁻¹), 1H^1H-NMR (amine protons at δ 2.5–3.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. How are transition metal complexes of this compound prepared and analyzed?

  • Methodology : Metal coordination studies involve reacting the compound with transition metal salts (e.g., Co(II), Ni(II)) in ethanol/water. Complexes are analyzed via elemental analysis (C, H, N, S), molar conductivity (to determine electrolyte type), and UV-Vis spectroscopy (d-d transitions for octahedral geometry) . X-ray crystallography may confirm ligand binding modes, such as N,S-bridging .

Q. What spectroscopic techniques are critical for structural validation of derivatives?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., NH₂ bending at 3300–3500 cm⁻¹, C-S stretching at 600–700 cm⁻¹) .
  • NMR : 13C^{13}C-NMR resolves thiadiazole carbons (C-2 at δ 160–170 ppm), while 1H^1H-NMR confirms ethyl group protons (triplet at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]⁺ for C₅H₁₀N₃S) .

Advanced Research Questions

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodology :

  • In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., GABA receptors for anti-epileptic activity) assesses binding affinity .
  • In Vitro Assays : Antimicrobial activity via MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains .
  • In Vivo Models : Anti-epileptic efficacy evaluated in rodent seizure models (e.g., isoniazid-induced convulsions) with dose-response profiling .

Q. What strategies address solubility limitations of this compound in pharmacological studies?

  • Methodology :

  • Nanocarrier Systems : Encapsulation in β-cyclodextrin nanocapsules enhances aqueous solubility while maintaining bioactivity .
  • Salt Formation : Reaction with inorganic acids (e.g., HCl) yields water-soluble hydrochloride salts, confirmed by DSC (melting point shifts) .

Q. How are reaction mechanisms elucidated for thiadiazole-functionalized hybrids?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress (e.g., thiol-alkylation) via HPLC to determine rate constants and activation energy .
  • Computational Chemistry : DFT calculations (Gaussian 09) model transition states and intermediate stability .

Q. What experimental designs resolve contradictions in reported biological data for metal complexes?

  • Methodology :

  • Multi-Technique Validation : Combine EPR (electronic structure) and single-crystal XRD to confirm metal-ligand coordination .
  • Dose-Response Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate variable effects .

Q. How are structure-activity relationships (SAR) optimized for thiadiazole-triazole hybrids?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position of thiadiazole to enhance antimicrobial potency .
  • Pharmacophore Mapping : QSAR models (CoMFA/CoMSIA) correlate substituent properties (logP, polarizability) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine
Reactant of Route 2
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

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